2-(Piperidin-4-yl)aniline is an organic compound featuring a piperidine ring substituted at the 4-position with an aniline group. This compound serves as a key building block in medicinal chemistry for synthesizing various bioactive molecules. Researchers often utilize it as a scaffold for developing pharmaceuticals targeting diverse biological targets, including receptors and enzymes. []
2-(Piperidin-4-yl)aniline, also known as 4-(piperidin-4-yl)aniline, is a compound characterized by the presence of both a piperidine ring and an aniline moiety in its structure. This dual functionality makes it a versatile scaffold in medicinal chemistry, particularly for the development of biologically active compounds. The chemical formula for this compound is CHN, and it has a molecular weight of 176.26 g/mol.
2-(Piperidin-4-yl)aniline can be sourced from various chemical suppliers and is classified under organic compounds, specifically as an aromatic amine due to the presence of the aniline structure. It is also categorized as a heterocyclic compound because of the piperidine ring.
The synthesis of 2-(Piperidin-4-yl)aniline typically involves several methods, including:
Common reaction conditions include:
The molecular structure of 2-(Piperidin-4-yl)aniline features:
The structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the molecular structure:
2-(Piperidin-4-yl)aniline undergoes several chemical reactions:
The mechanism of action for 2-(Piperidin-4-yl)aniline involves several biochemical interactions:
The compound exhibits basic properties due to the amine group, allowing it to participate in various chemical reactions.
2-(Piperidin-4-yl)aniline is primarily utilized in medicinal chemistry for:
Catalytic hydrogenation represents the most industrially viable approach for constructing the piperidine core of 2-(piperidin-4-yl)aniline derivatives. This method typically employs precious metal catalysts to reduce pyridine precursors under pressurized hydrogen. As demonstrated in patent CN106432054A, 4-(4-nitrophenyl)pyridine undergoes hydrogenation at 60-80°C using 10% Pd/C under 50-100 psi H₂ pressure, yielding 4-(piperidin-4-yl)aniline in >85% purity after recrystallization [1]. The reaction proceeds via stepwise reduction: pyridine ring saturation precedes nitro group reduction, necessitating precise control of reaction parameters to avoid over-reduction byproducts.
Heterogeneous catalysts like ruthenium nanoparticles on titanium supports enable hydrogenation in aqueous solvents, enhancing environmental sustainability. Beller's cobalt-based catalyst system achieves near-quantitative conversion of 3-substituted pyridines to piperidines without acidic additives, preserving acid-labile functional groups [4]. For pharmaceutical intermediates, palladium-mediated hydrogenation of ceritinib precursors demonstrates exceptional chemoselectivity, reducing nitro groups while retaining halogens (chloro, bromo) essential for downstream coupling [7].
Table 1: Catalyst Systems for Pyridine-to-Piperidine Hydrogenation
Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Substrate Scope |
---|---|---|---|---|
Pd/C (10%) | 50-100 | 60-80 | 85-92 | 4-Arylpyridines |
Ru/TiO₂ | 200 | 100 | 95 | 2,6-Disubstituted |
Co-Melamine | 150 | 80 | 98 | 3-Alkylpyridines |
Pd/Al₂O₃ | 30 | 50 | 90 | Halogenated pyridines |
Reductive amination provides modular access to N-alkylated 2-(piperidin-4-yl)aniline derivatives by condensing 4-piperidone scaffolds with substituted anilines followed by reduction. The reaction employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature, achieving yields of 70-90% with minimal epimerization [9] [10]. This method is particularly valuable for introducing sterically demanding groups at the piperidine nitrogen, as demonstrated in NLRP3 inflammasome inhibitor synthesis where 2-fluorobenzaldehyde was condensed with 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one prior to reduction [9].
Boc-protection strategies prevent dialkylation byproducts during reductive amination. After condensation of N-Boc-4-piperidone with p-nitroaniline, borane-pyridine complex reduction furnishes the secondary amine, which undergoes acid-mediated deprotection to yield N-unsubstituted 2-(piperidin-4-yl)aniline [10]. Computational studies confirm that electron-donating substituents on the aniline ring accelerate imine formation, while ortho-substitution requires elevated temperatures (50-60°C) to overcome steric hindrance.
Table 2: Reductive Amination Conditions for Piperidine-Aniline Conjugation
Reducing Agent | Solvent | Time (h) | Yield Range (%) | Aniline Substituents |
---|---|---|---|---|
NaBH₃CN | MeOH | 12 | 60-75 | meta-OMe, para-F |
NaBH(OAc)₃ | DCE | 6 | 75-92 | ortho-Cl, para-CN |
BH₃·THF | THF | 2 | 80-85 | unsubstituted |
Pyridine-Borane | Toluene | 24 | 65-70 | sterically hindered |
Palladium-catalyzed cross-coupling enables late-stage diversification of 2-(piperidin-4-yl)aniline scaffolds at the aniline ring or piperidine nitrogen. Suzuki-Miyaura reactions install aryl/heteroaryl groups at the 4-position of the aniline ring using potassium trifluoroborate salts or boronic acids. Optimal conditions employ Pd(PPh₃)₄ (2-5 mol%) with K₂CO₃ in toluene/water (3:1) at 80°C, achieving >90% conversion for electron-neutral substrates [3] [6]. Brominated precursors like 4-bromo-2-(piperidin-4-yl)aniline demonstrate exceptional reactivity, with negligible impact on the piperidine ring’s basicity.
For N-arylation, Buchwald-Hartwig amination couples 2-(piperidin-4-yl)aniline with aryl halides using BrettPhos-Pd-G3 precatalyst. This approach constructs diarylamine derivatives essential for GPR119 agonists, where N-(trifluoromethyl)pyrimidin-4-amine groups enhance target affinity while suppressing hERG inhibition [6]. Microwave-assisted coupling (100°C, 30 min) accelerates reactions with sterically hindered 2-bromopyridines, yielding biheteroaryl architectures inaccessible via classical nucleophilic substitution.
Stereocontrolled introduction of fluorine and alkyl groups at the piperidine 3-position leverages chiral auxiliaries or asymmetric hydrogenation. Rhodium(I)/(R)-DTBM-Segphos complexes catalyze enantioselective hydrogenation of 3-fluorinated pyridinium salts, affording 3-fluoro-piperidines with 94-98% ee [4]. The reaction proceeds via outer-sphere hydride transfer to N-methylpyridinium substrates, with fluorinated analogues showing enhanced metabolic stability in PET tracer applications [4] [8].
For all-cis-multifluorinated piperidines, sequential hydride reduction using Pd/C in ethanol selectively generates axial fluorines due to stereoelectronic effects [4]. Alkyl-substituted derivatives employ Grignard addition to N-Boc-piperidin-4-ones followed by stereoselective reduction; chelation-controlled delivery of hydride from LiAlH(OBu-t)₃ produces 3-methyl/ethyl-piperidines with >10:1 diastereoselectivity. Protecting group strategies are critical: Cbz groups direct equatorial attack during reductions, while Boc enables axial functionalization.
Ugi four-component reactions (Ugi-4CR) efficiently construct complex 2-(piperidin-4-yl)aniline derivatives by condensing aniline, aldehyde, isocyanide, and carboxylic acid precursors in single-step protocols. The reaction of 4-aminopiperidine, 2-fluorobenzaldehyde, tert-butyl isocyanide, and acrylic acid in methanol provides α-acylamino amide adducts in 65-80% yield after 24 hours [1] [8]. This strategy generates molecular diversity crucial for pharmaceutical lead optimization, particularly for generating NLRP3 inflammasome inhibitors where the acrylic acid moiety acts as a covalent warhead [9].
Post-Ugi modifications include acid-mediated deprotection of tert-butyl groups and intramolecular cyclizations to access constrained polyheterocycles. In opioid receptor modulator synthesis, Ugi adducts undergo Pd-catalyzed cyclization to yield tetrahydroquinoline-fused piperidines, enhancing µ-receptor selectivity 17-fold compared to linear precursors [8]. Microwave acceleration reduces reaction times to 5-10 minutes while improving yields by 15-20% through suppression of hydrolytic byproducts.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3